2-Hydroxyoctadecanoic acid

Catalog No.
S571139
CAS No.
629-22-1
M.F
C18H36O3
M. Wt
300.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyoctadecanoic acid

CAS Number

629-22-1

Product Name

2-Hydroxyoctadecanoic acid

IUPAC Name

2-hydroxyoctadecanoic acid

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21)

InChI Key

KIHBGTRZFAVZRV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)O

Synonyms

2-hydroxyoctadecanoic acid, 2-hydroxystearic acid, alpha-hydroxystearic acid

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)O
  • Metabolite Identification

    2-HOA has been identified as a metabolite present in humans and some other organisms. For instance, a study investigating fecal metabolites found 2-HOA to be one of the components .

  • Natural Product

    2-HOA has been found in a few plant species, including Allamanda cathartica and Brassica napus . Research into the natural products of these plants may involve the identification and characterization of 2-HOA, but this is not the primary focus.

  • Chemical Intermediate

    2-HOA can be synthesized from stearic acid (octadecanoic acid) and may serve as a starting material for the production of other molecules of interest in scientific research .

2-Hydroxyoctadecanoic acid, also known as 2-hydroxystearic acid, is a long-chain fatty acid characterized by the presence of a hydroxyl group at the second carbon of the octadecanoic acid backbone. Its chemical formula is C₁₈H₃₆O₃, with a molecular weight of approximately 300.48 g/mol. This compound is classified as a weakly acidic substance and is practically insoluble in water, making it distinct among fatty acids. It is primarily derived from octadecanoic acid and can be found in various biological samples, including feces .

Typical of fatty acids. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: The carboxylic acid group can be reduced to primary alcohols.
  • Saponification: Reacting with bases to form soap and glycerol.

These reactions are significant in biochemical pathways and industrial applications.

Research indicates that 2-hydroxyoctadecanoic acid exhibits various biological activities:

  • Antioxidant Properties: It has been shown to reduce oxidative stress in cellular models.
  • Influence on Lipid Metabolism: This compound may play a role in modulating lipid metabolism and has been studied for its effects on adipocyte differentiation.
  • Potential Therapeutic Effects: Preliminary studies suggest it could have implications in treating metabolic disorders due to its influence on fatty acid metabolism .

2-Hydroxyoctadecanoic acid can be synthesized through several methods:

  • Chemical Synthesis:
    • Hydroxylation of octadecanoic acid using reagents such as boron trifluoride or sulfuric acid.
    • Enzymatic methods involving hydroxylases that introduce the hydroxyl group at the desired position.
  • Biological Synthesis:
    • Microbial fermentation processes where specific strains of bacteria convert octadecanoic acid into its hydroxylated form.

The applications of 2-hydroxyoctadecanoic acid span various fields:

  • Cosmetics and Personal Care: Used as an emollient and thickening agent in creams and lotions.
  • Pharmaceuticals: Investigated for potential therapeutic uses in managing metabolic disorders.
  • Food Industry: May serve as an emulsifier or stabilizer in food products.

Studies on the interactions of 2-hydroxyoctadecanoic acid with other biomolecules indicate:

  • Binding Affinity: It may interact with lipid membranes, influencing membrane fluidity and integrity.
  • Metabolic Pathways: It has been shown to affect pathways related to fatty acid oxidation and biosynthesis, suggesting its role in metabolic regulation .

2-Hydroxyoctadecanoic acid shares structural similarities with other long-chain fatty acids but is unique due to its hydroxyl substitution. Below are some comparable compounds:

Compound NameChemical FormulaKey Features
Octadecanoic AcidC₁₈H₃₆O₂Saturated fatty acid without hydroxyl groups
2-Hydroxydecanoic AcidC₁₀H₂₁O₃Shorter chain length with similar hydroxyl group
3-Hydroxyoctadecanoic AcidC₁₈H₃₆O₃Hydroxyl group at position three
(S)-2-Hydroxystearic AcidC₁₈H₃₆O₃Optically active form of 2-hydroxyoctadecanoic acid

The presence of the hydroxyl group at the second carbon position distinguishes 2-hydroxyoctadecanoic acid from its counterparts, affecting its solubility, reactivity, and biological activity.

XLogP3

7.5

Appearance

Unit:50 mgSolvent:nonePurity:98+%Physical solid

Other CAS

17773-30-7
629-22-1
1330-70-7
1333-61-5

Wikipedia

2-hydroxystearic acid
2-hydroxystearate

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]

General Manufacturing Information

Octadecanoic acid, hydroxy-: ACTIVE

Dates

Modify: 2023-08-15
1. C. Lendrum et al. “Nonequilibrium 2-Hydroxyoctadecanoic Acid Monolayers: Effect of Electrolytes” Langmuir, vol. 27 pp. 4430-4438, 20112. E. Maldonado et al. “FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin” Journal of Lipid Research, Vol. 49 pp. 153-161, 20083. G. Nagahashi and D. Douds Jr. “The effects of hydroxy fatty acids on the hyphal branching of germinated spores of AM fungi” Fungal Biology, vol. 115 pp. 351-358, 20114. R. Sandhir, M. Khan, and I. Singh “Identification of the Pathway of alpha-Oxidation of Cerebronic Acid in Peroxisomes” Lipids, Vol. 35(10) pp. 1127-1133, 20005. T. Kaneshiro et al. “2-Hydroxyhexadecanoic and 8,9,13-trihydroxydocosanoic acid accumulation by yeasts treated with fumonisin B1” Lipids, vol. 28 pp. 397-401, 1993

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